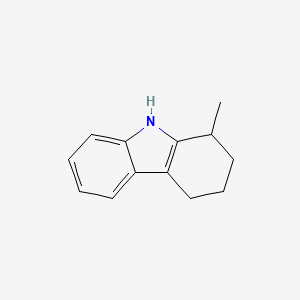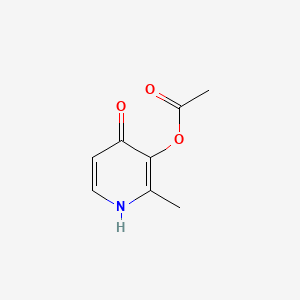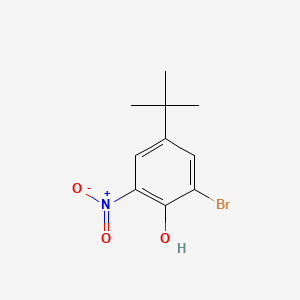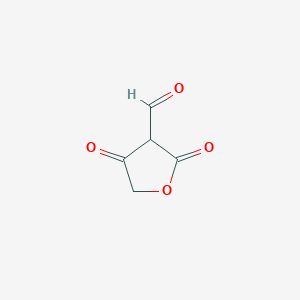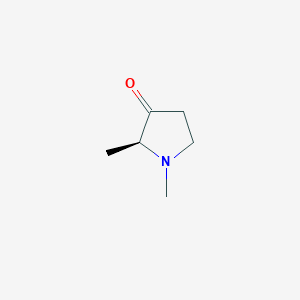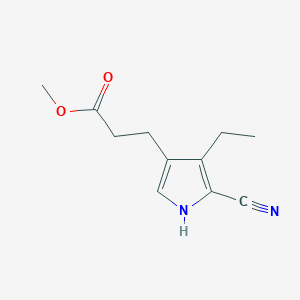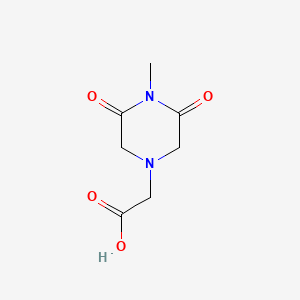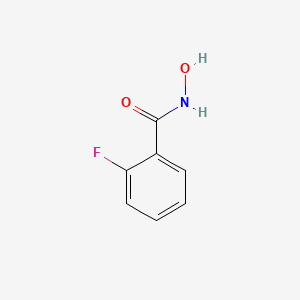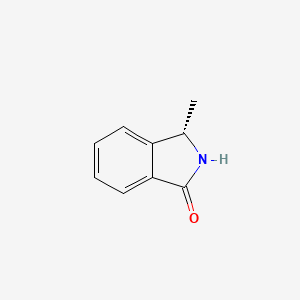
1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)-
Overview
Description
1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as 3-Methylisoindolin-1-one and has a molecular formula of C10H11NO. The compound is a white to light yellow powder that is soluble in organic solvents such as ethanol and methanol.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)-)- is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)-)- vary depending on the specific application. The compound has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and LOX. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has been studied for its potential use as a fluorescent probe for detecting DNA damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)-)- in lab experiments is its wide range of biological activities. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile tool for studying various biological processes. However, one limitation of using the compound is its potential toxicity. The compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)-)-. One potential direction is the development of new synthesis methods for the compound. This could include the use of alternative starting materials or the optimization of existing methods to improve yield and purity. Another direction is the investigation of the compound's potential use as a fluorescent probe for detecting DNA damage in vivo. This could involve the development of new imaging techniques or the modification of existing probes to improve sensitivity and specificity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in treating various diseases.
Scientific Research Applications
1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)-)- has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
properties
IUPAC Name |
(3S)-3-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-6H,1H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPWIDIVQOFLQS-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449517 | |
| Record name | 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- | |
CAS RN |
174392-23-5 | |
| Record name | 1H-Isoindol-1-one, 2,3-dihydro-3-methyl-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



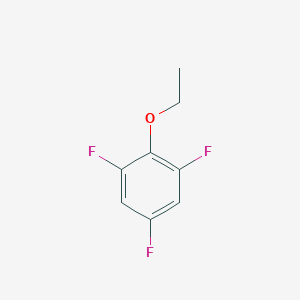
![(4-Fluorophenyl)[2-(1-piperazinyl)-5-pyrimidinyl]methanone Hydrochloride](/img/structure/B3348425.png)

